Ranunculin

Description

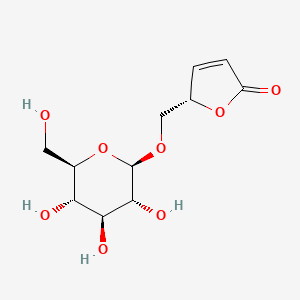

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O8/c12-3-6-8(14)9(15)10(16)11(19-6)17-4-5-1-2-7(13)18-5/h1-2,5-6,8-12,14-16H,3-4H2/t5-,6+,8+,9-,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWXNGXVSZRXNA-NVZSGMJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC1COC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)O[C@@H]1CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40982977 | |

| Record name | (S)-5-((beta-D-Glucopyranosyloxy)methyl)furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40982977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644-69-9 | |

| Record name | Ranunculin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ranunculin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-5-((beta-D-Glucopyranosyloxy)methyl)furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40982977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-5-[(β-D-glucopyranosyloxy)methyl]furan-2(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RANUNCULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IBP7446K1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Analysis of Ranunculin from Ranunculaceae

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Ranunculin is a naturally occurring glucoside found within many species of the buttercup family, Ranunculaceae.[1][2][3] It serves as a key chemotaxonomic marker for this plant family.[1][4][5] In intact plant tissue, this compound is a stable precursor. However, upon cellular damage—such as crushing or maceration—the endogenous enzyme β-glucosidase is released, catalyzing the hydrolysis of this compound.[1][3][4][6] This enzymatic reaction yields glucose and the unstable, volatile compound protoanemonin, which is responsible for the toxic and vesicant (blistering) properties associated with many buttercup species.[7][8][9] Protoanemonin can further dimerize to form the non-irritant compound anemonin.[1][4][10]

The inherent instability of this compound post-extraction and the reactivity of its aglycone, protoanemonin, present unique challenges for its isolation and quantification. This guide provides a comprehensive overview of the discovery of this compound, detailed experimental protocols for its extraction and purification, and quantitative data from key studies.

Discovery and Chemical Nature

The pioneering work of Hill and Van Heyningen in 1951 identified this compound as the precursor to the vesicant substance found in buttercups.[6] This discovery was crucial in understanding the chemical basis for the toxicity of Ranunculaceae plants. This compound is structurally classified as a glucoside, meaning it consists of an aglycone part (protoanemonin) linked to a glucose sugar moiety.[3] Its stability is pH-dependent; it is stable in acidic conditions but is readily hydrolyzed in alkaline solutions or by enzymatic action.[3] The confirmation that this compound can be extracted using conventional solvents without acid catalysis solidified its status as the natural storage form of protoanemonin, not an artifact of acidic extraction methods.[8][9][11]

Quantitative Analysis of this compound in Ranunculaceae

The concentration of this compound can vary significantly among different species and even different plant tissues. High-Performance Liquid Chromatography (HPLC) is the standard method for the efficient determination of this compound content.[8][9] Studies have reported this compound levels ranging from 1.5% to as high as 19.9% on a dry matter basis.[8][9][11]

| Ranunculaceae Species | This compound Content (% Dry Matter) | Reference |

| Ranunculus cymbalaria | ~19.9% | [9] |

| Various Species (Range) | 1.5% - 19.9% | [8][11] |

Note: The table provides a summary of reported concentration ranges. Specific values for the 11 species analyzed in the cited study by Bai et al. (1996) should be consulted directly from the primary literature for detailed comparison.

Experimental Protocols

The following protocols are synthesized from established methodologies for the successful isolation and purification of this compound. A critical consideration throughout the process is the prevention of autolysis (enzymatic hydrolysis), which can be achieved by working at low temperatures and rapidly inactivating enzymes.[8][9]

Plant Material Preparation

-

Collection: Harvest fresh plant material (e.g., aerial parts of Ranunculus species).

-

Stabilization: Immediately freeze the collected material in liquid nitrogen to halt enzymatic processes.

-

Drying: Lyophilize (freeze-dry) the frozen material to remove water while maintaining cellular integrity and preventing this compound degradation.

-

Grinding: Grind the freeze-dried plant material to a fine powder (e.g., to pass a 2-mm screen) to increase the surface area for efficient extraction.[9] Store the powder at low temperatures (≤ -5 °C) in a desiccated environment.

Extraction of this compound

Methanol has been identified as a highly efficient extraction solvent that avoids the use of acid, thereby preventing the creation of artifacts.[9]

-

Homogenization: Homogenize the powdered plant material (e.g., 10 g) with methanol in a high-speed blender.[9]

-

Washing: Continue to wash the plant residue with fresh methanol until the filtrate runs clear, ensuring maximum recovery of the glycoside.[9]

-

Concentration: Combine all methanol filtrates and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield a concentrated crude extract.[9] It is critical to keep the temperature low during this step.

Purification via Liquid-Liquid Partitioning

This step serves to remove non-polar compounds, such as lipids and chlorophylls, from the polar, water-soluble this compound.

-

Solvent Partitioning: Partition the concentrated crude extract between chloroform and water.[9]

-

Phase Separation: Vigorously mix the extract with the two immiscible solvents in a separatory funnel and allow the layers to separate.

-

Collection: Collect the aqueous phase, which contains the this compound.

-

Washing: Wash the aqueous phase again with fresh chloroform to remove any remaining non-polar impurities.[9]

-

Final Concentration: Concentrate the purified aqueous phase under reduced pressure to a smaller, manageable volume (e.g., 6 mL).[9]

Analysis by High-Performance Liquid Chromatography (HPLC)

Normal-phase HPLC is a proven method for the quantitative determination of this compound from purified extracts.[8][9]

-

System: A standard HPLC system equipped with a UV detector is suitable.

-

Column: Agilent TC-C18 column (4.6 mm × 250 mm, 5 μm) or similar.[12]

-

Mobile Phase: A mixture of methanol and water (containing 0.4% acetic acid) can be used.[12] The exact gradient and composition should be optimized based on the specific column and system.

-

Flow Rate: A typical flow rate is 1.0 mL/min.[12]

-

Detection: Detection is typically set at a wavelength around 292 nm.[12]

-

Quantification: this compound concentration is determined by comparing the peak area from the sample to a calibration curve generated from a purified this compound standard.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in this compound isolation and its biochemical conversion.

Caption: Workflow for the extraction and isolation of this compound.

Caption: Enzymatic conversion of this compound upon tissue damage.

References

- 1. This compound, Protoanemonin, and Anemonin: Pharmacological and Chemical Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound, Protoanemonin, and Anemonin: Pharmacological and Chemical Perspectives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. Protoanemonin - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Therapeutic Potential of Ranunculus Species (Ranunculaceae): A Literature Review on Traditional Medicinal Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Extraction of HPLC determination of this compound in species of the buttercup family [agris.fao.org]

- 12. researchgate.net [researchgate.net]

Ranunculin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Chemical Structure, Properties, and Biological Activities of a Prominent Glucoside from the Ranunculaceae Family.

Introduction

Ranunculin is a naturally occurring glucoside found in various species of the buttercup family (Ranunculaceae). This unstable compound serves as a precursor to the toxic lactone, protoanemonin, which is released upon enzymatic hydrolysis when the plant tissue is damaged. The conversion of this compound to protoanemonin and its subsequent dimerization to the less toxic anemonin is a key defense mechanism for the plant against herbivores. In recent years, this compound and its derivatives have garnered interest in the scientific community for their potential pharmacological activities, including cytotoxic and antimicrobial effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols for its extraction, purification, and biological evaluation.

Chemical Structure and Identifiers

This compound is a glycoside composed of a glucose molecule attached to a lactone aglycone. Its chemical structure and identifiers are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | (2S)-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2H-furan-5-one | |

| Molecular Formula | C₁₁H₁₆O₈ | |

| Molecular Weight | 276.24 g/mol | |

| CAS Number | 644-69-9 | |

| PubChem CID | 441581 | |

| Canonical SMILES | C1=CC(=O)O[C@@H]1CO[C@H]2--INVALID-LINK--CO)O)O">C@@HO | |

| InChI Key | TYWXNGXVSZRXNA-NVZSGMJQSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its biological activity.

| Property | Value | Reference/Method |

| Melting Point | 141-142 °C | |

| Boiling Point | Predicted: ~535.7 °C | Prediction based on similar structures |

| Solubility | Data not readily available. As a glycoside, it is expected to have some solubility in water and polar organic solvents like ethanol and methanol. | |

| pKa | Predicted: ~13.5 | Prediction using computational models |

| Appearance | Colorless, odorless solid | |

| Stability | Stable in acidic medium and fresh plant tissues; hydrolyzes in alkaline solution or upon cell damage. |

Biological Activities and Toxicology

This compound itself is relatively inactive but is readily converted to the biologically active protoanemonin. The reported biological activities are often attributed to this conversion.

Cytotoxicity

This compound has been shown to exhibit cytotoxic effects. It inhibits the incorporation of ³H-labeled precursors into the DNA and RNA of L1210 leukemia cells.

| Cell Line | Assay | IC₅₀ (µM) | Reference |

| KB (human oral cancer) | Colony formation | 0.21 | |

| Bel7402 (human hepatoma) | Colony formation | 0.35 |

Mechanism of Action

The cytotoxicity of this compound is believed to be mediated through the inhibition of DNA synthesis and the generation of reactive oxygen species (ROS). Specifically, it has been shown to decrease DNA synthesis catalyzed by DNA polymerase I and promote the generation of superoxide anions.

Toxicology

The toxicity of plants containing this compound is primarily due to the formation of protoanemonin upon ingestion or contact. Protoanemonin is a vesicant that can cause skin irritation, blistering, and gastrointestinal upset.

Signaling Pathways and Experimental Workflows

This compound to Anemonin Conversion Pathway

The enzymatic conversion of this compound to protoanemonin and its subsequent dimerization to anemonin is a critical pathway.

Proposed Mechanism of Cytotoxicity

The following diagram illustrates the proposed mechanism of this compound's cytotoxic action.

General Workflow for Extraction and Purification

A general workflow for the extraction and purification of this compound from plant material is depicted below.

Experimental Protocols

The following protocols are provided as a guide for the extraction, purification, and biological evaluation of this compound. These are based on established methodologies and may require optimization for specific laboratory conditions and plant materials.

Extraction and Purification of this compound from Ranunculus sceleratus

This protocol is adapted from methods described for the extraction of this compound from members of the buttercup family.

Materials:

-

Fresh aerial parts of Ranunculus sceleratus

-

80% Methanol (MeOH)

-

Deionized water

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

0.1% Formic acid (optional)

Procedure:

-

Plant Material Preparation: Harvest fresh aerial parts of R. sceleratus and immediately wash with deionized water to remove any debris.

-

Extraction:

-

Chop the fresh plant material into small pieces.

-

Macerate the plant material in 80% methanol at a 1:10 (w/v) ratio (e.g., 100 g of plant material in 1 L of 80% methanol) for 24 hours at room temperature with occasional shaking.

-

Filter the extract through cheesecloth and then through Whatman No. 1 filter paper.

-

Repeat the extraction process with the plant residue two more times.

-

Combine the filtrates.

-

-

Concentration:

-

Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40 °C to obtain a crude extract.

-

-

HPLC Purification:

-

Dissolve the crude extract in the HPLC mobile phase.

-

Filter the solution through a 0.45 µm syringe filter.

-

Inject the filtered sample onto a C18 HPLC column.

-

Elute with a gradient of water (A) and acetonitrile (B), both optionally containing 0.1% formic acid. A suggested gradient is: 0-5 min, 5% B; 5-30 min, 5-95% B; 30-35 min, 95% B; 35-40 min, 95-5% B.

-

Monitor the elution at a suitable wavelength (e.g., 210 nm).

-

Collect the fractions corresponding to the this compound peak.

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods (e.g., NMR, MS).

-

Cytotoxicity Assessment using MTT Assay

This protocol is a standard method for assessing the cytotoxicity of compounds on cultured cells.

Materials:

-

Human cancer cell line (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of the this compound stock solution in a complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells in triplicate. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37 °C.

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

-

DNA Polymerase I Inhibition Assay

This protocol is a general method to assess the inhibitory effect of a compound on DNA polymerase I activity.

Materials:

-

DNA Polymerase I

-

Activated calf thymus DNA (template/primer)

-

Deoxynucleoside triphosphates (dATP, dGTP, dCTP, and [³H]dTTP)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂ and KCl)

-

This compound solution at various concentrations

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing the reaction buffer, activated DNA, dATP, dGTP, dCTP, and [³H]dTTP.

-

-

Inhibition Assay:

-

In separate tubes, add the reaction mixture, DNA Polymerase I, and different concentrations of this compound. Include a control reaction without this compound.

-

Incubate the reaction mixtures at 37 °C for a specific time (e.g., 30 minutes).

-

-

Termination and Precipitation:

-

Stop the reaction by adding cold TCA.

-

Keep the tubes on ice for 30 minutes to precipitate the DNA.

-

-

Filtration and Washing:

-

Filter the contents of each tube through a glass fiber filter.

-

Wash the filters with cold TCA and then with ethanol to remove unincorporated [³H]dTTP.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of DNA polymerase I activity for each concentration of this compound compared to the control.

-

Determine the IC₅₀ value.

-

Superoxide Anion Generation Assay (NBT Assay)

This protocol describes a method to measure the generation of superoxide anions using the reduction of nitroblue tetrazolium (NBT).

Materials:

-

Cell line capable of producing superoxide anions (e.g., macrophages) or a cell-free superoxide generating system (e.g., PMS-NADH system)

-

This compound solution at various concentrations

-

Nitroblue tetrazolium (NBT) solution

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Stimulant for superoxide production (if using cells, e.g., PMA)

-

Solubilizing agent for formazan (e.g., KOH and DMSO)

-

Microplate reader

Procedure:

-

Reaction Setup (Cell-based):

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with different concentrations of this compound.

-

Add NBT solution to each well.

-

Stimulate the cells with PMA to induce superoxide production.

-

Incubate for a specific time at 37 °C.

-

-

Reaction Setup (Cell-free):

-

In a 96-well plate, add the reaction buffer, NADH solution, NBT solution, and different concentrations of this compound.

-

Initiate the reaction by adding PMS (phenazine methosulfate) solution.

-

Incubate at room temperature for a specific time.

-

-

Formazan Solubilization and Measurement:

-

Terminate the reaction (if necessary).

-

Add the solubilizing agent to each well to dissolve the formazan precipitate.

-

Measure the absorbance at a specific wavelength (e.g., 560 nm or 620 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the amount of superoxide produced based on the absorbance values, using a standard curve if necessary.

-

Determine the effect of this compound on superoxide generation.

-

Conclusion

This compound, a characteristic glucoside of the Ranunculaceae family, presents an interesting profile for further investigation in drug discovery and development. Its ability to convert to the highly reactive protoanemonin underlies its biological activities, including cytotoxicity against cancer cells. The provided technical guide summarizes the current knowledge on this compound's chemical and physical properties and offers a starting point for researchers with detailed, albeit adaptable, experimental protocols. Further research is warranted to fully elucidate its mechanism of action, explore its therapeutic potential, and establish a comprehensive safety profile. The development of stable analogs and targeted delivery systems could be promising avenues for future research to harness the pharmacological potential of this natural product.

An In-depth Technical Guide to the Ranunculin Biosynthesis Pathway in Buttercups (Genus Ranunculus)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Members of the Ranunculaceae family, commonly known as buttercups, are characterized by the production of the unstable glucoside ranunculin. Upon tissue damage, this compound is enzymatically hydrolyzed to produce the volatile and cytotoxic compound protoanemonin, which subsequently dimerizes to the less active anemonin. This pathway serves as a chemical defense mechanism for the plant. While the conversion of this compound to its downstream products is well-documented, the complete biosynthesis of this compound itself is not fully elucidated. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, including its presumed precursors, key enzymatic steps, and subsequent transformations. It consolidates available quantitative data, details relevant experimental protocols, and explores potential regulatory signaling pathways. This document is intended to serve as a foundational resource for researchers investigating this pathway for applications in phytochemistry, pharmacology, and drug development.

The this compound Biosynthesis and Transformation Pathway

The formation and subsequent conversion of this compound is a two-stage process. The first stage is the de novo synthesis of this compound within the plant cell, which is presumed to originate from 5-hydroxylevulinic acid. The second stage is a bioactivation and transformation process that occurs upon tissue injury.

Presumed Upstream Biosynthesis of this compound

The complete enzymatic pathway for the biosynthesis of this compound has not yet been fully detailed in scientific literature. However, studies involving radiolabeled precursors in Helleborus species suggest that the pathway likely proceeds from 5-hydroxylevulinic acid to form the aglycone precursor of this compound. This aglycone is then glycosylated to yield this compound. The specific enzymes catalyzing these transformations in Ranunculus have not been definitively identified. The final step involves a glycosyltransferase, likely a UDP-glucose glycosyltransferase (UGT), which attaches a glucose molecule to the aglycone.

Bioactivation and Transformation upon Tissue Damage

This part of the pathway is well-established. When the plant's tissues are damaged (e.g., by herbivores or mechanical stress), the compartmentalization within the cells is disrupted. This brings this compound, which is stored in the vacuole, into contact with the enzyme β-glucosidase, located in the cytoplasm.[1][2] The enzyme rapidly hydrolyzes the glycosidic bond of this compound, releasing glucose and the unstable aglycone, protoanemonin.[1] Protoanemonin is a highly reactive lactone and is responsible for the toxicity and vesicant properties of crushed buttercup leaves.[1] Due to its instability, protoanemonin spontaneously undergoes a Diels-Alder cyclodimerization reaction to form the more stable compound, anemonin.[1]

Quantitative Data

Quantitative analysis of this compound and its derivatives is crucial for understanding the chemotaxonomy of Ranunculus species and for potential pharmacological applications.

| Species | Plant Part | Compound | Concentration | Reference |

| Ranunculus spp. (11 species examined) | Various tissues | This compound | 1.5% - 19.9% (dry matter basis) | [3] |

| Ranunculus sardous | Aerial part (Hydroalcoholic extract) | Anemonin | 2.66 mg/mL | [4] |

| Ranunculus sceleratus | Aerial part (Hydroalcoholic extract) | Anemonin | 0.19 mg/mL | [4] |

| Ranunculus ficaria | Aerial part (Hydroalcoholic extract) | Anemonin | Not specified, but detected | [4] |

| Ranunculus bulbosus | Roots (Hydroalcoholic extract) | Anemonin | Detected (below 7.68 µg/mL in aerial part) | [4] |

Note: Direct comparative data for this compound across multiple identified species is limited. Most quantitative studies focus on the more stable dimer, anemonin. Enzyme kinetic data (Km, kcat) for Ranunculus β-glucosidase with this compound as a substrate are not available in the current literature.

Experimental Protocols

Elucidating and quantifying the components of the this compound pathway requires specific experimental procedures. The following sections detail generalized protocols based on established methodologies that can be adapted for this purpose.

Extraction and Quantification of this compound by HPLC

This protocol is based on the methods described for the analysis of this compound and anemonin.[3][4]

Methodology:

-

Sample Preparation:

-

Harvest fresh plant material and immediately freeze in liquid nitrogen to prevent enzymatic degradation of this compound. Lyophilize (freeze-dry) the tissue to a constant weight.

-

Grind the dried tissue into a fine powder using a mortar and pestle or a mechanical grinder.

-

Accurately weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

-

Add 1.0 mL of 80% methanol (HPLC grade). Vortex thoroughly.

-

Sonicate the sample in a water bath for 30 minutes at room temperature.

-

Centrifuge the extract at 10,000 x g for 10 minutes.

-

Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions (Example):

-

System: HPLC with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 20:80 v/v) containing 0.1% formic acid. The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at a wavelength between 210 nm and 280 nm, chosen based on the UV maximum of a this compound standard.

-

Injection Volume: 10 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of purified this compound of known concentrations in the mobile phase.

-

Inject the standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared plant extracts.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

-

β-Glucosidase Activity Assay

As this compound is not commercially available as a standard substrate, a common method is to use a surrogate substrate like p-nitrophenyl-β-D-glucopyranoside (pNPG), which releases a colored product upon hydrolysis.[5] An alternative, more direct (but less common) method would involve monitoring the disappearance of this compound or the appearance of a product via HPLC.

Protocol using a Surrogate Substrate (pNPG):

-

Enzyme Extraction:

-

Homogenize fresh (not frozen or dried) Ranunculus tissue in a cold extraction buffer (e.g., 50 mM sodium acetate buffer, pH 5.0, containing protease inhibitors).

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C for 20 minutes.

-

Collect the supernatant, which contains the crude enzyme extract. Determine the total protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Prepare a reaction mixture in a microplate well or cuvette containing:

-

50 µL of 50 mM sodium acetate buffer (pH 5.0).

-

25 µL of crude enzyme extract (diluted if necessary).

-

25 µL of 10 mM pNPG solution.

-

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a set time (e.g., 30 minutes).

-

Stop the reaction by adding 100 µL of a high pH stop solution (e.g., 0.4 M sodium carbonate or glycine-NaOH buffer, pH 10.8). This develops the yellow color of the p-nitrophenolate ion.

-

Measure the absorbance at 405 nm using a spectrophotometer or microplate reader.

-

Prepare a standard curve using known concentrations of p-nitrophenol (pNP) to quantify the amount of product released.

-

Enzyme activity is typically expressed as µmol of pNP released per minute per mg of protein.

-

Regulation of this compound Biosynthesis

The regulation of secondary metabolite biosynthesis in plants is complex and often integrated with responses to environmental stimuli. While direct evidence for the regulation of the this compound pathway is scarce, it is likely governed by signaling molecules known to control other plant defense pathways.

Potential Role of Jasmonic Acid and Salicylic Acid

Jasmonic acid (JA) and salicylic acid (SA) are key phytohormones that mediate plant defense responses against herbivores and pathogens, respectively.[6][7] Their signaling pathways are known to induce the expression of genes encoding enzymes involved in the biosynthesis of a wide array of secondary metabolites.[6][8]

-

Jasmonic Acid (JA): Mechanical wounding and insect feeding are potent inducers of the JA signaling pathway. Given that this compound's function as a defense compound is activated by tissue damage, it is highly plausible that JA signaling positively regulates the biosynthesis of this compound. Exogenous application of methyl jasmonate (MeJA) has been shown to elicit the accumulation of various secondary metabolites in numerous plant species.[9]

-

Salicylic Acid (SA): SA is primarily involved in responses to biotrophic pathogens. Its role in regulating herbivore-defense compounds like this compound is less clear, and often, the SA and JA pathways exhibit antagonistic crosstalk. However, SA has been shown to influence the accumulation of various phenolic compounds.[10]

Further research, such as treating Ranunculus cell cultures or whole plants with JA or SA and subsequently measuring this compound levels and the expression of putative biosynthetic genes, is required to confirm the role of these signaling pathways.

Conclusion and Future Directions

The this compound pathway in buttercups represents a classic example of a plant chemical defense system. While the bioactivation of this compound to protoanemonin by β-glucosidase is well-characterized, significant knowledge gaps remain concerning its de novo biosynthesis and regulation. Future research should focus on:

-

Enzyme Identification: Utilizing transcriptomics and proteomics approaches on Ranunculus species to identify the specific enzymes involved in the conversion of 5-hydroxylevulinic acid and the final glycosylation step.

-

Kinetic Studies: Purifying β-glucosidase from Ranunculus and performing detailed kinetic analysis using its native substrate, this compound, to understand its efficiency and regulation.

-

Regulatory Networks: Investigating the effects of elicitors like methyl jasmonate and salicylic acid on this compound accumulation and gene expression to unravel the signaling pathways that control its production.

A complete understanding of this pathway will not only provide insights into the evolution of plant chemical defenses but may also open avenues for the biotechnological production of protoanemonin or its derivatives for potential pharmaceutical use.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Extraction of HPLC determination of this compound in species of the buttercup family [agris.fao.org]

- 4. abcam.cn [abcam.cn]

- 5. mdpi.com [mdpi.com]

- 6. Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, Protoanemonin, and Anemonin: Pharmacological and Chemical Perspectives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 8. Salicylic acid modulates secondary metabolism and enhanced colchicine accumulation in long yellow daylily (Hemerocallis citrina) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. profiles.wustl.edu [profiles.wustl.edu]

- 10. imrpress.com [imrpress.com]

The Chemical Cascade: A Technical Guide to the Conversion of Ranunculin to Protoanemonin and Anemonin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Plants of the Ranunculaceae family, commonly known as buttercups, harbor a potent chemical defense mechanism centered around the glycoside ranunculin. Upon tissue damage, a rapid enzymatic conversion cascade is initiated, leading to the formation of the highly reactive and cytotoxic compound, protoanemonin. This unstable molecule subsequently undergoes dimerization to form the more stable, yet still biologically active, anemonin. Understanding the intricacies of this conversion is paramount for researchers in phytochemistry, pharmacology, and drug development who seek to harness the therapeutic potential of these natural products. This technical guide provides an in-depth exploration of the this compound-to-anemonin conversion pathway, presenting quantitative data, detailed experimental methodologies, and visualizations of the associated biological signaling pathways.

The Conversion Pathway: From Latent Precursor to Bioactive Compounds

The transformation of this compound into protoanemonin and subsequently anemonin is a two-step process initiated by physical damage to the plant tissue.

Step 1: Enzymatic Hydrolysis of this compound to Protoanemonin

When plant cells are crushed or injured, the compartmentalization of cellular components is disrupted, bringing the stable, non-toxic glycoside this compound into contact with the enzyme β-glucosidase.[1][2][3] This enzyme catalyzes the hydrolysis of the glycosidic bond in this compound, cleaving off a glucose molecule and yielding the unstable aglycone, which spontaneously cyclizes to form protoanemonin.[1][4]

Step 2: Dimerization of Protoanemonin to Anemonin

Protoanemonin is a volatile and highly reactive lactone.[4] At room temperature, it readily undergoes a spontaneous [4Fe-4S] cluster-mediated dimerization to form the more stable crystalline compound, anemonin.[4] This dimerization process significantly reduces the compound's volatility and vesicant (blistering) properties.[4]

Figure 1. The enzymatic conversion of this compound to protoanemonin and its subsequent dimerization to anemonin.

Quantitative Data

Anemonin Content in Ranunculus Species

The concentration of anemonin, the stable end-product of the conversion, varies significantly across different species of the Ranunculus genus and is influenced by the extraction method. Hydroalcoholic extraction generally yields higher concentrations of anemonin compared to glycerol-ethanol extraction.

| Species | Plant Part | Extraction Solvent | Anemonin Content (mg/mL of extract)[5][6][7] |

| Ranunculus sardous | Aerial Part | Hydroalcoholic | 2.66 |

| Aerial Part | Glycerol-Ethanol | 0.77 | |

| Ranunculus ficaria | Herb | Hydroalcoholic | 2.14 |

| Herb | Glycerol-Ethanol | 0.47 | |

| Ranunculus bulbosus | Root | Hydroalcoholic | 1.27 |

| Ranunculus sceleratus | Herb | Hydroalcoholic | 0.19 |

| Herb | Glycerol-Ethanol | 0.13 |

Cytotoxicity of Protoanemonin

Protoanemonin exhibits potent cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potential as an anti-cancer agent. Due to its rapid conversion, direct and reliable cytotoxicity data for this compound is scarce.

| Cell Line | Cancer Type | IC50 (µM) |

| PC-3 | Prostate Adenocarcinoma | 7.30 ± 0.08 |

| U-251 | Glioblastoma | 5.20 ± 0.05 |

Experimental Protocols

Extraction and Quantification of Anemonin in Plant Material via HPLC-DAD

This protocol details a method for the extraction and subsequent quantification of anemonin from Ranunculus species using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).

Instrumentation and Chromatographic Conditions:

| Parameter | Value[5] |

| HPLC System | ProStar Varian HPLC system with autosampler, tertiary pump, and DAD |

| Column | C18 column (Luna 5u, 100A, 150 x 4.60 mm) |

| Mobile Phase | Gradient of Water-phosphoric acid (pH 2.5), Methanol, and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 260 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Plant Material Collection and Preparation: Harvest the desired plant parts (e.g., aerial parts, roots) and prepare two types of extracts:

-

Hydroalcoholic (HA) Extract: Macerate the fresh plant material with 70% ethanol.

-

Glycerol-Ethanol (GE) Extract: Macerate the fresh plant material with a 1:1 mixture of 96% ethanol and glycerol.[5]

-

-

Extraction: Keep the macerations at room temperature for 10 days with periodical shaking, followed by filtration.[5]

-

Sample for Injection:

-

HA extracts can be injected directly.

-

Dilute GE extracts 1:5 with methanol before injection.[5]

-

Standard Preparation and Calibration:

-

Prepare a stock solution of anemonin standard in methanol.

-

Create a series of standard solutions with concentrations ranging from 0.1 to 1 mg/mL to build a calibration curve.[5]

Analysis:

-

Inject the prepared samples and standards into the HPLC system.

-

Identify the anemonin peak based on the retention time and UV-Vis spectra of the standard.

-

Quantify the anemonin content in the samples by comparing the peak area with the calibration curve.[5]

Figure 2. General workflow for the extraction and HPLC quantification of anemonin.

Cytotoxicity Assessment of Protoanemonin using the MTT Assay

This protocol provides a method to determine the cytotoxic effects of protoanemonin on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Human cancer cell lines (e.g., PC-3, U-251)

-

Cell culture medium and supplements

-

Protoanemonin

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of protoanemonin. Include a vehicle control (the solvent used to dissolve protoanemonin).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Biological Signaling Pathways

Anemonin's Anti-inflammatory Mechanism via NF-κB and PKC-θ Inhibition

Anemonin has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] In inflammatory conditions such as ulcerative colitis, anemonin has been shown to inhibit the expression of Protein Kinase C-theta (PKC-θ).[9] This inhibition prevents the subsequent phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. As a result, the translocation of the p65 subunit of NF-κB to the nucleus is blocked, leading to the downregulation of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10] This ultimately reduces the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.

Figure 3. Anemonin's inhibition of the NF-κB signaling pathway via PKC-θ.

Protoanemonin-Induced Apoptosis via Caspase Activation

The cytotoxic effects of protoanemonin are, in part, mediated by the induction of apoptosis, or programmed cell death. While the complete pathway is still under investigation, a key mechanism involves the activation of the caspase cascade. Protoanemonin is thought to induce cellular stress, leading to the activation of initiator caspases, such as caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3.[11] Caspase-3 is responsible for the cleavage of numerous cellular proteins, ultimately leading to the morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

Figure 4. Proposed pathway of protoanemonin-induced apoptosis via caspase activation.

Conclusion

The conversion of this compound to protoanemonin and anemonin represents a fascinating and pharmacologically significant chemical cascade. The inherent instability of protoanemonin presents challenges for its direct therapeutic application, while the more stable anemonin exhibits promising anti-inflammatory and cytotoxic activities. This guide provides a foundational understanding of this pathway, offering quantitative data and detailed methodologies to aid researchers in their exploration of these potent natural compounds. Further investigation into the precise kinetics of these conversions and a more detailed elucidation of their mechanisms of action will be crucial for unlocking their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, Protoanemonin, and Anemonin: Pharmacological and Chemical Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. Protoanemonin - Wikipedia [en.wikipedia.org]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. The anemonin content of four different Ranunculus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] The anemonin content of four different Ranunculus species. | Semantic Scholar [semanticscholar.org]

- 8. Anti-inflammatory effects of anemonin on acute ulcerative colitis via targeted regulation of protein kinase C-θ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Cardamonin inhibits COX and iNOS expression via inhibition of p65NF-kappaB nuclear translocation and Ikappa-B phosphorylation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Herba houttuyniae extract induces apoptotic death of human promyelocytic leukemia cells via caspase activation accompanied by dissipation of mitochondrial membrane potential and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]

The Toxicity Profile of Ranunculin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranunculin, a glucoside found in plants of the Ranunculaceae (buttercup) family, is a precursor to the volatile and reactive compound protoanemonin.[1] Upon tissue damage, this compound is enzymatically hydrolyzed to glucose and protoanemonin.[1][2] Protoanemonin is a potent irritant and vesicant, responsible for the toxicity associated with many Ranunculaceae species.[3][4] It can spontaneously dimerize to form the less toxic anemonin.[2][5] This guide provides a comprehensive overview of the toxicity of this compound and its primary derivatives, protoanemonin and anemonin, with a focus on quantitative toxicological data, detailed experimental methodologies, and the underlying mechanisms of action.

Chemical Transformation of this compound

The conversion of this compound to its toxic derivative, protoanemonin, and its subsequent dimerization to the less reactive anemonin is a critical aspect of its toxicology. This process is initiated by enzymatic action when plant cells are damaged.[1]

Quantitative Toxicological Data

The toxicity of this compound derivatives varies significantly. The following tables summarize the available quantitative data on the acute toxicity and cytotoxic effects of protoanemonin and anemonin. Due to its instability and rapid conversion, direct and reliable cytotoxicity data for this compound is scarce.[6]

Table 1: Acute Toxicity Data

| Compound | Test Organism | Route of Administration | LD50 (mg/kg) | Reference(s) |

| Protoanemonin | Mouse | Not Specified | 190 | [2][7] |

| Anemonin | Mouse | Intraperitoneal | 150 | [8] |

Table 2: In Vitro Cytotoxicity Data (IC50 Values)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Protoanemonin | PC-3 | Prostate Adenocarcinoma | ~4.5 | [9] |

| Protoanemonin | U-251 | Glioblastoma | ~5.0 | [9] |

| Protoanemonin | PC-3 | Prostate Adenocarcinoma | 7.30 ± 0.08 | [6] |

| Protoanemonin | U-251 | Glioblastoma | 5.20 ± 0.05 | [6] |

| Anemonin | Macrophages | - | 5.39 (CC50) | [10] |

Table 3: In Vitro Cytotoxicity Data (ED50 Values)

| Compound | Cell Line | ED50 (µg/mL) | Reference(s) |

| This compound | A-549 | 7.53 | [11] |

| This compound | NIH3T3 | 13.6 | [11] |

| This compound | SK-OV-3 | 17.5 | [11] |

| Protoanemonin | A-549 | 9.38 | [11] |

| Protoanemonin | NIH3T3 | 13.8 | [11] |

| Protoanemonin | SK-OV-3 | 15.1 | [11] |

Mechanism of Toxicity

The primary mechanism underlying the toxicity of protoanemonin is its function as a potent alkylating agent.[5] The electrophilic α,β-unsaturated lactone moiety readily reacts with nucleophilic groups in biological macromolecules, particularly the sulfhydryl groups of cysteine residues in proteins and DNA.[5][12][13] This non-specific alkylation can lead to:

-

Enzyme Inactivation: Disruption of cellular metabolism and signaling pathways.[5]

-

DNA Damage: Induction of mutations and strand breaks, contributing to genotoxic and cytotoxic effects.[5][12]

This reactivity is also responsible for the characteristic skin irritation and blistering (vesicant action) caused by contact with plants containing this compound.[3][5]

Signaling Pathways Implicated in Toxicity

While specific signaling pathways modulated by this compound derivatives are not extensively detailed in the literature, their mechanism of action suggests the involvement of key cellular stress and death pathways.

Apoptosis Signaling

Cytotoxic compounds like protoanemonin are known to induce programmed cell death, or apoptosis. This can be initiated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[5]

Stress-Activated Protein Kinase (SAPK) Pathways

Cellular stress induced by alkylating agents can activate SAPK pathways, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[5] Activation of these pathways can ultimately lead to apoptosis, depending on the cellular context and the severity of the stress.[5]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment of the toxicological properties of this compound and its derivatives.

Extraction and Quantification of Protoanemonin from Plant Material

A common method for the extraction and quantification of protoanemonin involves High-Performance Liquid Chromatography (HPLC).[9]

Protocol Outline:

-

Sample Preparation: Homogenize fresh plant material in a suitable solvent, such as a methanol-water mixture.

-

Extraction: Subject the homogenized sample to sonication or maceration, followed by centrifugation to separate the extract from solid debris.

-

Purification (Optional): The crude extract can be purified using solid-phase extraction (SPE) to remove interfering compounds.

-

HPLC Analysis: Inject the extract into an HPLC system equipped with a C18 reversed-phase column and a Diode Array Detector (DAD).

-

Quantification: Identify protoanemonin based on its retention time and UV spectrum compared to a pure standard. Calculate the concentration from a calibration curve generated with known concentrations of the standard.[9]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxic effects.[9][14]

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of the test compound (e.g., protoanemonin) and a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 24 to 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[14]

Acute Oral Toxicity (LD50 Determination)

This protocol outlines the general procedure for determining the median lethal dose (LD50) of a substance following a single oral administration.[5]

Protocol Outline:

-

Animal Model: Use a standardized strain of laboratory animals (e.g., mice or rats) of a specific age and weight range.

-

Dose Preparation: Prepare a range of doses of the test substance in a suitable vehicle.

-

Administration: Administer a single oral dose to groups of animals. Include a control group that receives only the vehicle.

-

Observation: Observe the animals for a specified period (typically 14 days) for signs of toxicity and mortality.

-

Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the LD50 value.

Conclusion

This compound itself is relatively non-toxic, but its enzymatic conversion to protoanemonin upon plant tissue damage poses a significant toxicological risk. Protoanemonin's high reactivity as an alkylating agent is the primary driver of its cytotoxic, genotoxic, and vesicant properties. While its dimer, anemonin, is less toxic, it still retains biological activity. A thorough understanding of the toxicological profiles of these compounds, including their mechanisms of action and the signaling pathways they affect, is essential for researchers and drug development professionals working with plants from the Ranunculaceae family or exploring the therapeutic potential of their constituents. Further research is warranted to fully elucidate the specific molecular targets and signaling cascades involved in the toxicity of these natural products.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Protoanemonin - Wikipedia [en.wikipedia.org]

- 3. awkwardbotany.com [awkwardbotany.com]

- 4. Ranunculus Is a Toxic Beauty With a Doozy of a Name | HowStuffWorks [home.howstuffworks.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. In vitro activity of protoanemonin, an antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protoanemonin [eflora.neocities.org]

- 9. benchchem.com [benchchem.com]

- 10. In Vitro Antileishmanial and Antischistosomal Activities of Anemonin Isolated from the Fresh Leaves of Ranunculus multifidus Forsk - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modified Synthetic Method & Cytotoxic Activity of this compound and Protoanemonin -YAKHAK HOEJI | 학회 [koreascience.kr]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Atlas of Poisonous Plants in Hong Kong - A Clinical Toxicology Perspective é¦æ¸¯ææ¯æ¤ç©åé - è¨åºæ¯çå¸éè¦ [www3.ha.org.hk]

- 14. benchchem.com [benchchem.com]

Ranunculin as a Chemotaxonomic Marker in Ranunculus Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ranunculin, a glucosidic precursor to the vesicant protoanemonin, is a characteristic secondary metabolite of the Ranunculaceae family and serves as a significant chemotaxonomic marker within the genus Ranunculus. The presence and concentration of this compound and its derivatives vary among different species, providing valuable data for phylogenetic classification and assessment of potential bioactivity. This technical guide provides a comprehensive overview of this compound's role in chemotaxonomy, including its biochemical transformation, quantitative distribution across various Ranunculus species, and detailed experimental protocols for its extraction, isolation, and quantification.

Introduction

The genus Ranunculus, commonly known as buttercups, encompasses a wide array of species with diverse morphological and ecological characteristics.[1] Chemotaxonomy, the classification of organisms based on their chemical constituents, offers a powerful tool to complement traditional morphological methods in resolving phylogenetic relationships within this complex genus. This compound, and its subsequent enzymatic conversion products, protoanemonin and anemonin, are key compounds in the chemotaxonomic study of Ranunculus.[1][2][3] Upon tissue damage, the endogenous enzyme β-glucosidase hydrolyzes this compound into glucose and the unstable aglycone, protoanemonin.[1][2][3] Protoanemonin can then dimerize to form the more stable anemonin.[1][2][3] The distribution and concentration of these compounds are genetically determined and can be used to delineate species and understand their evolutionary relationships.

Biochemical Pathway of this compound Conversion

The enzymatic degradation of this compound is a rapid process initiated by cell disruption. This pathway is a defense mechanism against herbivores and pathogens.

Caption: Enzymatic conversion of this compound to protoanemonin and anemonin.

Quantitative Distribution of this compound and Anemonin in Ranunculus Species

The concentration of this compound and its derivatives can vary significantly between different Ranunculus species, and even between different tissues of the same plant. The following table summarizes available quantitative data.

| Species | Plant Part | Compound | Concentration | Reference |

| Ranunculus sardous | Aerial Part | Anemonin | 2.66 mg/mL (in hydroalcoholic extract) | [4] |

| Ranunculus sceleratus | Aerial Part | Anemonin | 0.13-0.19 mg/mL (in hydroalcoholic extract) | [4] |

| Ranunculus bulbosus | Aerial Part | Anemonin | Below detection limit (7.68 µg/mL) | [4] |

| Ranunculus ficaria | Aerial Part | Anemonin | Not specified, but present | [4] |

Experimental Protocols

Extraction and Isolation of this compound

This protocol is based on a method described for the isolation of this compound from Ranunculus cymbalaria.

Materials:

-

Freeze-dried plant material

-

Methanol

-

Chloroform

-

Water

-

Silica gel 60H

-

Polyamide

-

Blender

-

Rotary evaporator

-

Vacuum liquid chromatography (VLC) apparatus

-

Chromatography columns

Procedure:

-

Homogenize 10 g of freeze-dried plant material with methanol in a blender.

-

Wash the residue with methanol until the filtrate is clear.

-

Evaporate the combined methanol extracts to dryness under reduced pressure.

-

Partition the resulting concentrate between chloroform and water.

-

Wash the aqueous phase with chloroform and then concentrate it to approximately 6 mL.

-

Fractionate 1 mL of the concentrated aqueous phase by VLC on a silica gel 60H column using the lower phase of a chloroform-methanol-water (65:35:10) mixture as the developing solvent.

-

Combine the fractions containing this compound, concentrate them, and chromatograph them on a polyamide column equilibrated in water.

-

The clear, colorless aqueous eluate is concentrated to dryness.

-

Recrystallize the resulting solid from methanol to obtain pure this compound crystals.

Caption: Generalized workflow for the extraction and isolation of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of this compound in plant extracts.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system

-

UV-Vis detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound standard

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient might start at 10% B, increasing to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 216 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Extract the plant material with a suitable solvent (e.g., methanol or ethanol-water mixture). Filter the extract through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard. Quantify the amount of this compound using the calibration curve generated from the standards.

Biosynthesis of this compound (Proposed Pathway)

While the complete biosynthetic pathway of this compound has not been fully elucidated, it is understood to be derived from non-proteinogenic precursors. The following diagram illustrates a plausible, though simplified, pathway.

Caption: A proposed biosynthetic pathway for this compound.

Conclusion

This compound serves as a valuable chemotaxonomic marker for differentiating species within the genus Ranunculus. The quantitative variation of this compound and its derivatives reflects the genetic diversity and evolutionary history of this plant group. The protocols outlined in this guide provide a foundation for researchers to conduct further chemotaxonomic studies, investigate the pharmacological potential of these compounds, and contribute to a more comprehensive understanding of the chemical ecology of the Ranunculaceae. Further research is warranted to fully elucidate the biosynthetic pathway of this compound and to expand the quantitative database across a broader range of Ranunculus species.

References

Preliminary Screening of Ranunculin Bioactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranunculin is a glucoside found predominantly in plants of the buttercup family (Ranunculaceae).[1] As a defense mechanism for the plant, this stable compound is enzymatically hydrolyzed into the highly reactive and unstable toxin protoanemonin and glucose when the plant tissue is damaged.[1][2] Protoanemonin is the primary source of the plant's bioactivity. However, its instability leads it to readily dimerize into the more stable compound, anemonin.[3][4] Due to the inherent instability of this compound and the rapid dimerization of protoanemonin, anemonin is often considered the most suitable molecule for biological assays.[3][4] This technical guide provides a comprehensive overview of the preliminary screening of this compound's bioactivity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties. Given the chemical transformations, this guide will also detail the activities of its derivatives, protoanemonin and anemonin, which are the biologically active agents.

Chemical Transformation of this compound

The bioactivity of this compound is unlocked through a two-step chemical transformation that occurs upon plant cell damage. This process is a classic example of a plant defense mechanism, where a stable, non-toxic precursor is rapidly converted into a potent toxin.

First, the enzyme β-glucosidase cleaves the glycosidic bond in this compound, releasing glucose and the unstable aglycone, protoanemonin.[3][4] Protoanemonin is a highly reactive α,β-unsaturated lactone, and it is this chemical feature that is largely responsible for its biological effects.[2] Subsequently, protoanemonin undergoes a spontaneous dimerization to form the more stable compound, anemonin.[3][4]

Enzymatic conversion of this compound to protoanemonin and anemonin.

Anticancer Bioactivity

Protoanemonin, the direct bioactive derivative of this compound, has demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism of action involves the alkylation of proteins and DNA, leading to cellular damage and apoptosis.

Quantitative Data: Cytotoxicity of Protoanemonin

| Cell Line | Cancer Type | IC50 (µM) |

| PC-3 | Prostate Adenocarcinoma | 7.30 ± 0.08 |

| U-251 | Glioblastoma | 4.50 ± 0.05 |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of a test compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines (e.g., PC-3, U-251)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (e.g., protoanemonin) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anti-inflammatory Bioactivity

Anemonin, the more stable derivative of this compound, has shown potent anti-inflammatory properties. Its mechanism of action is linked to the inhibition of key inflammatory mediators and signaling pathways. Anemonin has been shown to inhibit nitric oxide (NO) synthesis and downregulate the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[3]

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

This protocol measures the amount of nitrite, a stable product of nitric oxide, in cell culture supernatants.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Test compound (e.g., anemonin)

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess reagent Part A to each supernatant sample, followed by 50 µL of Part B.

-

Incubation: Incubate the plate at room temperature for 10 minutes in the dark.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only control.

Signaling Pathway: Inhibition of NF-κB Signaling

The anti-inflammatory effects of this compound's derivatives are partly mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Protoanemonin, with its reactive α,β-unsaturated lactone, is thought to inhibit this pathway by reacting with critical cysteine residues on proteins such as IκB kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of IκBα.

Inhibition of the NF-κB signaling pathway by protoanemonin.

Antimicrobial Bioactivity

Protoanemonin has been reported to exhibit broad-spectrum antimicrobial activity against both bacteria and fungi. Its mechanism of action is attributed to the non-specific alkylation of microbial proteins, disrupting essential cellular functions.

Quantitative Data: Antimicrobial Activity of Protoanemonin

| Microorganism | Type | MIC |

| Various Fungi | Fungus | 15 µg/mL |

| Dermatophytes and Yeasts | Fungus | 2.0 to 7.5 x 10⁻⁴ M |

Experimental Protocol: Agar Well Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of a test compound.

Materials:

-

Bacterial or fungal strains

-

Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

-

Test compound (e.g., protoanemonin)

-

Positive control (e.g., standard antibiotic or antifungal)

-

Negative control (solvent)

-

Sterile petri dishes

-

Sterile cork borer or pipette tip

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Evenly spread the microbial suspension onto the surface of the agar plate.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no microbial growth around each well. A larger diameter indicates greater antimicrobial activity.

Experimental Workflow for Bioactivity Screening

The preliminary screening of this compound's bioactivity follows a logical progression, starting from the plant material and proceeding through extraction, chemical conversion, and a series of in vitro assays to determine its anticancer, anti-inflammatory, and antimicrobial potential.

Experimental workflow for this compound bioactivity screening.

Conclusion

This compound itself is a stable precursor, but its true biological potential is realized upon its conversion to protoanemonin and anemonin. Preliminary screenings have revealed significant anticancer, anti-inflammatory, and antimicrobial activities of these derivatives. The high reactivity of protoanemonin, attributed to its α,β-unsaturated lactone moiety, makes it a potent but challenging molecule to work with. Anemonin, being more stable, offers a more practical alternative for in-depth biological investigations. The information and protocols provided in this guide serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its bioactive derivatives. Further research is warranted to fully elucidate their mechanisms of action and to explore their potential for development into novel therapeutic agents.

References

A Historical Perspective on Ranunculin Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranunculin, a glucoside naturally present in plants of the Ranunculaceae family, has been a subject of scientific inquiry for over a century. Its significance lies in its enzymatic conversion to the volatile and unstable compound protoanemonin, which subsequently dimerizes to form the more stable anemonin. This transformation is a defense mechanism for the plant, and the resulting compounds have demonstrated a range of biological activities. This technical guide provides a historical overview of this compound research, detailing the key discoveries, experimental methodologies, and evolving understanding of its properties and potential applications.

The Chemical Transformation of this compound